2-(4-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
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Description
2-(4-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C18H14F2N4O2 and its molecular weight is 356.333. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound’s structural features make it a promising candidate for cancer research. Researchers have explored its potential as an antiproliferative agent against various cancer cell lines. Its ability to inhibit tumor growth and induce apoptosis warrants further investigation .
- Recent studies have highlighted the compound’s photochemical reactivity. It participates in photoinduced arylation or alkylation reactions, even under sunlight. This property opens up possibilities for green and sustainable synthetic methodologies .
- Preliminary studies suggest that this compound exhibits antiviral properties. Researchers have investigated its effects against specific viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Further mechanistic studies are needed to understand its mode of action .
- The compound’s rigid and planar structure allows it to serve as a ligand in MOFs. Researchers have synthesized MOFs using this compound, leading to porous frameworks with potential applications in gas storage, catalysis, and drug delivery .
- A radical-based protocol involving this compound enables the protodeboronation of alkyl boronic esters. This method allows for formal anti-Markovnikov alkene hydromethylation, a transformation previously unexplored. Its synthetic utility in organic chemistry is noteworthy .
- By modifying the compound’s structure, researchers have synthesized azauracils. These derivatives exhibit interesting biological activities, including potential antitumor and antiviral effects. Their unique mode of action sets them apart from traditional nucleoside analogs .
Anticancer Research
Photocatalysis and Light-Induced Reactions
Antiviral Activity
Metal-Organic Frameworks (MOFs)
Hydromethylation Reactions
Azauracil Derivatives
properties
IUPAC Name |
8-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4O2/c19-13-3-1-12(2-4-13)11-24-17(26)16(25)23-10-9-22(18(23)21-24)15-7-5-14(20)6-8-15/h1-8H,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMSZUVBYKFBKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)N(N=C2N1C3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione |
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